molecular formula C10H11ClN4 B597143 6-Chloro-9-cyclopropylMethyl-9H-purine CAS No. 1239781-70-4

6-Chloro-9-cyclopropylMethyl-9H-purine

Cat. No.: B597143
CAS No.: 1239781-70-4
M. Wt: 222.676
InChI Key: VGDRQWCVQTXBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-9-cyclopropylMethyl-9H-purine is a strategically functionalized purine derivative that serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry, primarily for the development of novel Bcr-Abl tyrosine kinase inhibitors (TKIs). The cyclopropylmethyl group at the N-9 position has been identified as an optimal substituent for enhancing potency against Bcr-Abl, as longer hydrophobic chains at this position are associated with a significant decrease in activity . This compound is a key precursor in the synthesis of 2,6,9-trisubstituted purines, a class of molecules demonstrating exceptional promise in targeting drug-resistant forms of chronic myeloid leukemia (CML) . Research highlights that inhibitors derived from this scaffold exhibit superior potency against wild-type Bcr-Abl, with one leading compound (11b) showing an IC50 of 0.015 μM, outperforming established therapeutics imatinib and nilotinib . A major research value of this chemical series is their significant activity against TKI-resistant Bcr-Abl mutants, including the challenging T315I "gatekeeper" mutation, as well as E255K and Y253H mutants found in patients who have developed resistance to first- and second-generation drugs . These purine-based inhibitors function by competitively binding to the ATP-binding site of the oncogenic Bcr-Abl kinase, thereby blocking its aberrant signaling . Downstream, this inhibition leads to the suppression of proliferative signaling pathways, induction of cell cycle arrest in the G1 phase, and downregulation of proteins phosphorylated by Bcr-Abl, ultimately resulting in potent antiproliferative effects in CML cell lines . Consequently, this compound represents a high-value building block for researchers designing and synthesizing next-generation targeted therapies to overcome treatment resistance in oncology, particularly for hematological malignancies.

Properties

CAS No.

1239781-70-4

Molecular Formula

C10H11ClN4

Molecular Weight

222.676

IUPAC Name

6-chloro-9-(cyclopropylmethyl)-8-methylpurine

InChI

InChI=1S/C10H11ClN4/c1-6-14-8-9(11)12-5-13-10(8)15(6)4-7-2-3-7/h5,7H,2-4H2,1H3

InChI Key

VGDRQWCVQTXBGX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1CC3CC3)N=CN=C2Cl

Synonyms

6-Chloro-9-cyclopropylMethyl-9H-purine

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Chloro-9-(cyclopropylmethyl)-9H-purine
  • Molecular Formula : C₁₀H₁₁ClN₄
  • Molecular Weight : 222.67 g/mol
  • CAS Registry Number : 1239781-70-4 .

Structural Features: This purine derivative is substituted at the N9 position with a cyclopropylmethyl group and at C6 with a chlorine atom. The cyclopropyl group introduces steric strain and unique electronic properties due to its non-planar, three-membered ring structure.

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

Key analogues include compounds with varying N9 substituents, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Compound N9 Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
6-Chloro-9-cyclopropylmethyl-9H-purine Cyclopropylmethyl C₁₀H₁₁ClN₄ 222.67 Strained cyclopropyl ring; potential metabolic stability issues.
6-Chloro-9-isopropyl-9H-purine Isopropyl C₈H₉ClN₄ 196.64 Branched alkyl group; higher hydrophobicity compared to cyclopropylmethyl.
6-Chloro-9-methoxymethyl-9H-purine Methoxymethyl C₇H₇ClN₄O 198.61 Ether oxygen enhances solubility; susceptible to hydrolysis.
6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine 2-Nitrophenylsulfonyl C₁₁H₆ClN₅O₄S 339.71 Bulky, polar substituent; crystallizes with two conformers (dihedral angles: 66.46° and 85.77°). Antimicrobial potential noted.
6-Chloro-9-(1-(6-methoxynaphthalen-2-yl)ethyl)-9H-purine Complex aromatic-alkyl C₁₈H₁₅ClN₄O 339.10 Extended aromatic system; synthesized via decarboxylative alkylation (74% yield).
2.3 Physicochemical Properties
  • Solubility :
    • Methoxymethyl and sulfonyl derivatives exhibit higher polarity, enhancing aqueous solubility compared to alkyl-substituted analogues .
    • Cyclopropylmethyl’s strain may reduce solubility relative to isopropyl.
  • Stability :
    • Cyclopropyl rings are prone to ring-opening under acidic or oxidative conditions, whereas isopropyl and methoxymethyl groups are more stable .
    • Sulfonyl groups confer resistance to metabolic degradation, as seen in crystallographic studies .

Key Research Findings

  • Crystallographic Insights : The sulfonyl derivative crystallizes with two distinct conformers, highlighting substituent-driven conformational flexibility. Intermolecular interactions (π⋯π stacking, C–H⋯O/N bonds) stabilize the crystal lattice .
  • Synthetic Yields : Decarboxylative alkylation (74% yield) outperforms traditional methods (e.g., sulfonylation at ~70%), suggesting efficiency in complex substituent introduction .
  • Spectroscopic Data :
    • ¹³C NMR : Cyclopropylmethyl derivatives show characteristic signals at δ ~33–34 ppm for methylene carbons .
    • HRMS : Aromatic-alkyl derivatives match calculated masses (e.g., [M+H]⁺: 339.1011) .

Preparation Methods

Regioselectivity Control

N9 alkylation dominates under kinetic control with bulky bases (e.g., K₂CO₃), while N7 products form under thermodynamic conditions (). For example, using NaH as a base at elevated temperatures shifts selectivity toward N7, necessitating careful base selection.

Solvent Effects

  • Polar Aprotic Solvents (DMF, CH₃CN) : Enhance reactivity but may promote hydrolysis of alkylating agents.

  • Biphasic Systems : Improve mass transfer and reduce side reactions ().

Scalability

Industrial-scale synthesis favors Method 3 (65% yield) due to minimal chromatography. Continuous flow reactors could further enhance reproducibility for Methods 2 and 4.

Q & A

Q. What are the standard synthesis protocols for 6-Chloro-9-cyclopropylmethyl-9H-purine?

Answer: The synthesis typically involves sequential alkylation and halogenation steps. A common approach begins with the alkylation of a purine precursor (e.g., hypoxanthine) using cyclopropanemethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Subsequent chlorination at the 6-position is achieved with reagents like POCl₃ or SOCl₂. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may further modify substituents. Key parameters include reaction time (12–24 hours for alkylation), temperature (60–100°C), and stoichiometric ratios (1:1.2 substrate:alkylating agent) to optimize yields (typically 50–70%) .

Q. Which analytical techniques are critical for characterizing this compound?

Answer: Structural validation requires:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight verification.
  • X-ray crystallography (using SHELX software for refinement) to resolve ambiguous stereochemistry or substituent orientation .

Q. How is the biological activity of this compound assessed in preliminary studies?

Answer: Initial screens involve in vitro enzyme inhibition assays (e.g., kinase or phosphodiesterase targets). Dose-response curves (IC₅₀ values) are generated using spectrophotometric or fluorometric methods. Cell viability assays (MTT or ATP-based) evaluate cytotoxicity, while molecular docking predicts binding modes to target proteins .

Advanced Research Questions

Q. How can synthetic yields be optimized for challenging intermediates?

Answer: Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
  • Catalyst tuning : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts improve cross-coupling efficiency.
  • Continuous flow chemistry : Precise control of temperature and reagent mixing minimizes side reactions .

Q. How should researchers address discrepancies in crystallographic data refinement?

Answer: Use SHELXL for iterative refinement, adjusting parameters like thermal displacement (U₃₃) and occupancy factors. Validate against alternative software (e.g., OLEX2) and cross-check hydrogen bonding networks with DFT calculations. Discrepancies in torsion angles may require revisiting synthetic purity or crystal quality .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

Answer: SAR studies involve:

  • Substituent scanning : Synthesizing analogs with varied groups (e.g., replacing cyclopropylmethyl with isopropyl or benzyl).
  • Free-Wilson analysis : Quantifying contributions of specific substituents to bioactivity.
  • 3D-QSAR modeling : CoMFA or CoMSIA maps electrostatic/hydrophobic interactions .

Q. How can mechanistic studies differentiate between covalent and non-covalent target binding?

Answer: Employ kinetic assays (e.g., jump dilution for reversibility) and mass spectrometry to detect covalent adducts. Isotopic labeling (e.g., ¹⁴C at reactive sites) or X-ray crystallography can visualize bond formation. Competitive inhibition experiments with ATP analogs further clarify binding modes .

Q. What strategies mitigate hygroscopicity or instability during storage?

Answer: Store under inert atmosphere (argon) at –20°C. Lyophilization with cryoprotectants (trehalose) or formulation in DMSO-d6 (for NMR studies) prevents hydrolysis. Periodic purity checks via HPLC (C18 columns, acetonitrile/water gradient) ensure stability .

Q. How are low yields in halogenation steps systematically troubleshooted?

Answer: Potential fixes include:

  • Pre-activation of reagents : Pre-stirring POCl₃ with catalytic DMF enhances electrophilicity.
  • Moisture control : Rigorous drying of glassware and solvents (molecular sieves).
  • Alternative halogen sources : NCS (N-chlorosuccinimide) for milder conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.